molecular formula C16H15N3 B2860272 N-benzyl-4-methylphthalazin-1-amine CAS No. 364383-18-6

N-benzyl-4-methylphthalazin-1-amine

Cat. No. B2860272
CAS RN: 364383-18-6
M. Wt: 249.317
InChI Key: NBQCNIZJXWAZTM-UHFFFAOYSA-N
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Description

“N-benzyl-4-methylphthalazin-1-amine” is a chemical compound with the CAS Number: 364383-18-6 . It has a molecular weight of 249.32 and its IUPAC name is N-benzyl-4-methyl-1-phthalazinamine . The compound is typically stored at room temperature and has a physical form of powder .


Synthesis Analysis

The synthesis of amines like “N-benzyl-4-methylphthalazin-1-amine” can be achieved by various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be involved include S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The Inchi Code of “N-benzyl-4-methylphthalazin-1-amine” is 1S/C16H15N3/c1-12-14-9-5-6-10-15 (14)16 (19-18-12)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3, (H,17,19) . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

Amines, including “N-benzyl-4-methylphthalazin-1-amine”, are known for their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .


Physical And Chemical Properties Analysis

“N-benzyl-4-methylphthalazin-1-amine” is a powder that is stored at room temperature . It has a molecular weight of 249.32 . The compound’s ability to act as a weak base is a significant chemical property .

Scientific Research Applications

Benzodiazines Synthesis and Biological Properties

Benzodiazines, including phthalazines, have broad biological properties and applications in pharmaceutical and agrochemical sectors. They constitute key structural units in bioactive natural products and synthetic molecules, demonstrating pronounced therapeutic activities. The synthesis and study of these compounds are driven by their increasing uses in medicinal and agrochemical fields, prompting further research into this important group of compounds (Mathew et al., 2017).

Chemiluminescence Derivatization for Amine Detection

A derivative of phthalazin-1-one was synthesized for highly sensitive and selective chemiluminescence derivatization of primary and secondary amines in liquid chromatography. This application is significant in the detection of amines, demonstrating the compound's utility in analytical chemistry (Yoshida et al., 2001).

Antimicrobial Activities

The synthesis of 1,2,4-triazole derivatives from reactions involving phthalazin-1-one derivatives has shown to possess good to moderate activities against various microorganisms. This indicates the potential use of N-benzyl-4-methylphthalazin-1-amine derivatives in developing antimicrobial agents (Bektaş et al., 2007).

Polymerization Mechanism and Thermal Stability in Resins

A study focused on the polymerization mechanism of phthalonitrile-based resins, including those containing benzoxazine, highlights the importance of understanding the polymerization process. These resins have applications in aerospace, electronic packaging, and flame-resistant materials, demonstrating the versatility of N-benzyl-4-methylphthalazin-1-amine derivatives in materials science (Xu et al., 2018).

Synthesis and Biological Screening for Antimicrobial Activity

The preparation of 4-benzyl-2-substituted phthalazin-1-one derivatives for antimicrobial activities showcases the compound's potential in biomedical applications. Selected compounds exhibit promising effects against both Gram-positive and Gram-negative bacteria and fungi, underscoring their medicinal relevance (El-Wahab et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-benzyl-4-methylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-14-9-5-6-10-15(14)16(19-18-12)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQCNIZJXWAZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323133
Record name N-benzyl-4-methylphthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642319
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-4-methylphthalazin-1-amine

CAS RN

364383-18-6
Record name N-benzyl-4-methylphthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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